cudraxanthone M

Tyrosinase inhibition Enzyme kinetics Xanthone structure-activity relationship

Cudraxanthone M is an isoprenylated furanoxanthone (C₂₃H₂₄O₆) originally isolated from the root bark of Cudrania tricuspidata (Moraceae). It belongs to the large family of prenylated xanthones that are characteristic of the Cudrania genus and has been co‑isolated with structurally close analogs such as cudraxanthone L, cudraxanthone D, and toxyloxanthone C.

Molecular Formula C23H24O6
Molecular Weight 396.4 g/mol
Cat. No. B10847855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecudraxanthone M
Molecular FormulaC23H24O6
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=CC(=C(C(=C4O3)CC=C(C)C)O)O)(C)C
InChIInChI=1S/C23H24O6/c1-10(2)6-7-12-19(25)14(24)8-13-20(26)17-15(29-22(12)13)9-16-18(21(17)27)23(4,5)11(3)28-16/h6,8-9,11,24-25,27H,7H2,1-5H3
InChIKeyZYJVDWWKUSJAQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cudraxanthone M for Research Procurement: Compound Identity, Source, and Key Characteristics


Cudraxanthone M is an isoprenylated furanoxanthone (C₂₃H₂₄O₆) originally isolated from the root bark of Cudrania tricuspidata (Moraceae) [1]. It belongs to the large family of prenylated xanthones that are characteristic of the Cudrania genus and has been co‑isolated with structurally close analogs such as cudraxanthone L, cudraxanthone D, and toxyloxanthone C [2]. The compound has drawn procurement interest because it demonstrates quantifiable, target‑specific inhibitory activities that are not uniformly shared by its nearest structural neighbors.

Why Cudraxanthone M Cannot Be Replaced by Generic Xanthones in Cudrania Research


Although numerous prenylated xanthones have been isolated from Cudrania tricuspidata, minor differences in prenylation pattern and hydroxylation topology produce large shifts in target selectivity and potency [1]. For instance, in a head‑to‑head tyrosinase assay, cudraxanthone M, cudraxanthone L and cudraxanthone D displayed markedly divergent IC₅₀ values, with cudraxanthone M showing the highest inhibitory potency [2]. Similarly, neuraminidase inhibition data reveal a 1.4‑fold difference in Kᵢ between cudraxanthone M and its close analog cudraxanthone L [3]. Substituting one xanthone for another without verifying target‑specific quantitative performance therefore risks selecting a compound with significantly lower—or absent—activity for the intended assay.

Cudraxanthone M: Quantitative Differentiation Evidence Against Closest Analogs


Tyrosinase Inhibition: Cudraxanthone M Outperforms Co‑Isolated Xanthones L and D

In a direct head‑to‑head assay using L‑tyrosine as substrate, cudraxanthone M (IC₅₀ = 16.5 µM) showed the highest tyrosinase inhibitory potency among the three xanthones isolated from the same root bark extract; cudraxanthone L and cudraxanthone D were less active [1]. The inhibition was uncompetitive with a Kᵢ of 1.6 µM. At 20 µM, cudraxanthone M extended the lag time to 310 s, comparable to the positive control kojic acid (350 s) [1].

Tyrosinase inhibition Enzyme kinetics Xanthone structure-activity relationship

Neuraminidase Inhibition: Cudraxanthone M Is a Stronger Competitive Inhibitor Than Cudraxanthone L

Against Clostridium perfringens neuraminidase, cudraxanthone M exhibited a competitive inhibition constant Kᵢ of 98 nM, whereas the closely related analog cudraxanthone L showed a Kᵢ of 138 nM under the same assay format [1]. This represents a 1.4‑fold improvement in binding affinity attributable to the structural differences between the two furanoxanthones.

Neuraminidase inhibition Antiviral target Xanthone selectivity

Human ACAT2 Inhibition: A Distinct Target Engagement Not Shared by Most Cudrania Xanthones

Cudraxanthone M inhibits human acyl‑CoA:cholesterol acyltransferase 2 (ACAT2) with an IC₅₀ of 23.2 µM in a cell‑based assay using Hi5 cells [1]. This activity is notably absent from the pharmacological profiles of the majority of co‑occurring Cudrania xanthones, indicating a target engagement space that is not a class‑wide property of prenylated xanthones [2].

ACAT2 inhibition Cholesterol metabolism Xanthone target selectivity

Cytotoxic Selectivity Profile: Cudraxanthone M Contributes to a Digestive‑Tract Tumor Panel Activity That Flavonoid Co‑Metabolites Lack

In a panel of four human digestive‑apparatus tumor cell lines (HCT‑116, SMMC‑7721, SGC‑7901, BGC‑823), the xanthone fraction containing cudraxanthone M (together with compounds 5, 7, and toxyloxanthone C) exhibited IC₅₀ values of 1.6–11.8 µg/mL [1]. By contrast, co‑isolated flavonoids 15–17 were almost inactive in the same assay [1]. This establishes that the xanthone scaffold, including cudraxanthone M, carries the cytotoxic pharmacophore, whereas the flavonoid constituents do not.

Cytotoxicity Digestive tumor cell lines Xanthone vs flavonoid selectivity

Cudraxanthone M: High‑Return Application Scenarios for Scientific and Industrial Procurement


Melanogenesis and Skin‑Whitening Agent Discovery

Cudraxanthone M should be prioritized as a reference inhibitor in tyrosinase screening cascades. Its uncompetitive inhibition mode (Kᵢ = 1.6 µM) and ability to extend lag time at low micromolar concentrations make it a mechanistically distinct tool compound relative to competitive inhibitors such as kojic acid [1]. Procurement for cosmetic or dermatological research programs is justified by the head‑to‑head superiority over cudraxanthone L and D demonstrated in the same study [1]. [1] Park KH et al., J Life Sci. 2007.

Neuraminidase‑Targeted Antiviral Probe Development

For laboratories engaged in neuraminidase inhibitor discovery, cudraxanthone M provides a 1.4‑fold stronger starting scaffold than cudraxanthone L (Kᵢ 98 nM vs. 138 nM) [1]. Its competitive binding mode allows direct comparison with known neuraminidase inhibitors, and its furano‑prenylated architecture offers a distinct chemotype for structure‑based optimization. [1] BindingDB BDBM50175018 vs BDBM50175013.

ACAT2‑Dependent Cholesterol Metabolism Studies

Cudraxanthone M is one of the few characterized natural xanthones with demonstrated human ACAT2 inhibitory activity (IC₅₀ = 23.2 µM) [1]. This makes it a valuable pharmacological tool for studying intestinal cholesterol absorption and hepatic lipoprotein assembly, where ACAT2 is the relevant isoform. Procurement should be driven by the target selectivity that other in‑class xanthones do not offer. [1] BindingDB BDBM50175018.

Digestive‑Tract Tumor Cytotoxicity Profiling

When assembling compound libraries for screening against gastrointestinal cancer lines (HCT‑116, SMMC‑7721, SGC‑7901, BGC‑823), cudraxanthone M should be included as a representative of the active xanthone fraction (IC₅₀ range 1.6–11.8 µg/mL) [1]. Its inclusion ensures that the library captures the cytotoxic pharmacophore that is absent from co‑isolated flavonoids, thereby increasing the probability of identifying active hits in phenotypic screens. [1] Zou YS et al., Bioorg Med Chem. 2004.

Quote Request

Request a Quote for cudraxanthone M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.